{[(2,3-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
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Overview
Description
The compound “{[(2,3-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate” is an organic compound, likely aromatic due to the presence of phenyl groups . It contains functional groups such as carbamoyl and acetate, which are common in a variety of chemical and biological contexts .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings . These groups can participate in a variety of chemical reactions and can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The compound’s reactivity would likely be influenced by the presence of its functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Triphenylphosphine-Mediated Synthesis : A study by Yavari and Feiz-Javadian (2006) describes the triphenylphosphine-mediated synthesis of related compounds, highlighting the methodologies used in synthesizing complex organic structures which might be relevant for understanding the synthesis of the subject compound (Yavari & Feiz-Javadian, 2006).
Crystal Structure and Spectroscopy : The work of Yaman et al. (2019) on the synthesis, crystal structure, and spectroscopic features of a similar compound provides insights into the structural and spectroscopic analysis relevant to the subject compound (Yaman et al., 2019).
Reactivity and Stereochemistry : The study by Qian, Nishino, & Kurosawa (1991) investigates the reactions and stereochemistry of related compounds, which could be pertinent to understanding the chemical behavior of the subject compound (Qian, Nishino, & Kurosawa, 1991).
Pharmacological Applications
Anti-Ulcer Effects : Asano et al. (1990) explored the anti-ulcer effects of a closely related compound, providing insights into potential therapeutic applications of such compounds in gastrointestinal disorders (Asano et al., 1990).
Synthesis of Analogous Compounds : The synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, as researched by Yavari, Nasiri, & Djahaniani (2005), may provide insights into the synthesis of structurally similar compounds like the subject chemical (Yavari, Nasiri, & Djahaniani, 2005).
Experimental Methods and Analysis
HPLC-MS/MS Analysis : The study by Poklis et al. (2014) on the detection and quantification of a similar compound using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) could be relevant for analytical methods related to the subject compound (Poklis et al., 2014).
Computational and Spectroscopic Study : Panicker et al. (2010) conducted a comprehensive spectroscopic investigation and computational study of a related compound, which can offer insights into the analytical techniques applicable to the subject chemical (Panicker et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-4-27-17-10-8-15(9-11-17)12-20(24)28-14-19(23)22-13-16-6-5-7-18(25-2)21(16)26-3/h5-11H,4,12-14H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLBKCLNIIQVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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